Dihydroergosine tartrate

Description

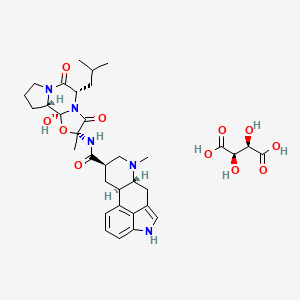

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73986-92-2 |

|---|---|

Molecular Formula |

C34H45N5O11 |

Molecular Weight |

699.7 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1 |

InChI Key |

UDPYRBOUPWEPSB-XPCIGUNVSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Origin of Dihydroergosine

Fungal Production Pathways of Ergot Alkaloids

Ergot alkaloids are a diverse group of mycotoxins produced by several species of fungi, most notably within the Claviceps genus. oup.commdpi.com These fungi typically infect the developing ovaries of various grasses and cereals, replacing the host's seeds with a fungal structure known as a sclerotium, which is rich in these alkaloids. nih.gov The production of ergot alkaloids is not uniform across all producing fungi; instead, different species, and even different isolates within a species, often generate a characteristic profile of several alkaloids rather than a single end product. oup.com This diversity arises from variations in the biosynthetic pathway, leading to the accumulation of different intermediates and final compounds. oup.commdpi.com

The ergot alkaloid family can be broadly categorized into three main groups: clavines, simple amides of lysergic acid, and the more complex ergopeptines. oup.com Dihydroergosine (B1247665) falls into a specific subgroup known as dihydroergopeptines. nih.gov

Role of Claviceps africana in Dihydroergosine Production

Claviceps africana is uniquely recognized as the primary natural producer of dihydroergosine. nih.govdpi.qld.gov.auicrisat.org This fungus is a pathogen of sorghum (Sorghum bicolor), causing a disease commonly known as sorghum ergot. nih.govresearchgate.net The sclerotia and the sugary "honeydew" produced by C. africana on infected sorghum panicles are the primary sites of dihydroergosine accumulation. icrisat.orgpublish.csiro.au

Research has shown that dihydroergosine is the most abundant and complex ergot alkaloid produced by C. africana. nih.govresearchgate.net Along with dihydroergosine, its biosynthetic precursors, festuclavine (B1196704) and dihydroelymoclavine, also accumulate in infected sorghum. nih.govpublish.csiro.au Studies on various isolates of C. africana from different geographical locations, including Australia, Africa, Asia, and the Americas, have confirmed their capacity to produce dihydroergosine, although production levels can vary significantly among isolates. publish.csiro.au Interestingly, alkaloid production is often more consistent and robust when the fungus is growing on its host plant compared to in-culture fermentation. publish.csiro.au

Comparison with other Claviceps species alkaloid profiles

The alkaloid profile of C. africana is distinct when compared to other well-known Claviceps species, such as Claviceps purpurea and Claviceps fusiformis. C. purpurea, a common ergot fungus of rye and other cereals, primarily produces ergopeptines derived from lysergic acid, such as ergotamine and ergocristine, as well as simple lysergic acid amides. oup.comnih.gov It does not naturally produce dihydroergot alkaloids like dihydroergosine. oup.com

Claviceps fusiformis, which typically infects pearl millet, has an even more truncated biosynthetic pathway, terminating at the production of clavine alkaloids like agroclavine (B1664434) and elymoclavine. nih.govnih.gov In contrast, C. africana synthesizes dihydroergopeptines, which are structurally different from the ergopeptines of C. purpurea due to the saturation of a double bond in the ergoline (B1233604) ring system. nih.govicrisat.org

Another sorghum ergot fungus, Claviceps sorghi, does not produce dihydroergosine and is instead known to produce caffeine. dpi.qld.gov.aucabidigitallibrary.org This clear distinction in alkaloid production serves as a key chemotaxonomic marker to differentiate between C. africana and other ergot fungi that may infect the same host. dpi.qld.gov.aucabidigitallibrary.org

Table 1: Comparison of Primary Alkaloid Types in Different Claviceps Species

| Fungus Species | Primary Host(s) | Major Alkaloid Class(es) Produced | Specific Examples |

|---|---|---|---|

| Claviceps africana | Sorghum | Dihydroergopeptines, Clavines | Dihydroergosine, Dihydroelymoclavine, Festuclavine nih.govdpi.qld.gov.aupublish.csiro.au |

| Claviceps purpurea | Rye, Wheat, Barley | Ergopeptines, Lysergic acid amides | Ergotamine, Ergocristine, Ergometrine oup.comnih.govmdpi.com |

| Claviceps fusiformis | Pearl millet | Clavines | Agroclavine, Elymoclavine nih.govnih.gov |

| Claviceps sorghi | Sorghum | Purine Alkaloids | Caffeine dpi.qld.gov.au |

Biosynthetic Precursors and Enzymatic Steps in Dihydroergosine Formation

The biosynthesis of all ergot alkaloids begins with the same foundational steps, starting from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net The pathway to dihydroergosine, however, diverges from the more common pathway leading to lysergic acid-derived alkaloids. nih.gov

The key branching point occurs after the formation of chanoclavine-I aldehyde. In the pathway leading to lysergic acid, this intermediate is converted to agroclavine, which possesses a double bond in the D-ring of the ergoline structure. nih.govnih.gov In the dihydroergot alkaloid pathway, a reductase enzyme (EasA) converts chanoclavine-I aldehyde to festuclavine, which has a saturated D-ring. oup.comnih.gov

From festuclavine, the pathway to dihydroergosine proceeds through a series of oxidation steps. Festuclavine is oxidized to dihydroelymoclavine (also known as dihydrolysergol). nih.gov This step is followed by further oxidation to yield dihydrolysergic acid (DHLA). nih.govresearchgate.net This crucial oxidation is catalyzed by a specific cytochrome P450 monooxygenase encoded by the cloA gene. nih.govnih.gov The version of the CloA enzyme in C. africana is specialized to accept festuclavine as a substrate, a key difference from the CloA enzyme in fungi like Epichloë species, which cannot efficiently perform this conversion but can oxidize agroclavine to lysergic acid. nih.govnih.gov

Once dihydrolysergic acid is formed, it is assembled into the final dihydroergopeptine, dihydroergosine. This final stage involves a multi-enzyme complex known as lysergyl peptide synthetase (LPS). oup.comresearchgate.net This complex activates dihydrolysergic acid and links it to a specific chain of three amino acids, which then cyclizes to form the complex structure of dihydroergosine. researchgate.netwiley.com

Environmental Factors Influencing Dihydroergosine Biosynthesis in Fungi

The production of ergot alkaloids, including dihydroergosine, by Claviceps fungi is significantly influenced by environmental and nutritional conditions. numberanalytics.com While the genetic makeup of the fungus dictates its potential to produce specific alkaloids, environmental factors can greatly affect the quantity and profile of the alkaloids produced. mdpi.comnumberanalytics.com

Key factors include:

Nutrient Availability : The presence of specific carbon and nitrogen sources in the growth medium or host plant can impact alkaloid synthesis. numberanalytics.com For instance, high-sucrose substrates have been used to optimize alkaloid production in C. africana cultures, though with limited success compared to in-planta production. publish.csiro.au

Temperature and pH : These physical parameters are critical for fungal growth and enzymatic activity. Sub-optimal temperatures or pH levels can inhibit both fungal proliferation and the enzymatic reactions necessary for the biosynthesis of complex alkaloids. numberanalytics.com Pre-flowering low temperatures have been shown to predispose sorghum to infection by C. africana, indirectly affecting potential alkaloid yields. cabidigitallibrary.org

Host-Pathogen Interaction : The interaction with the host plant plays a crucial role. As noted, C. africana often produces significantly higher and more consistent levels of dihydroergosine when parasitizing a sorghum plant compared to when grown in axenic culture. publish.csiro.au This suggests that the host plant may provide specific precursors, signaling molecules, or a unique physiological environment that promotes robust biosynthesis. mdpi.com

Advanced Synthetic Methodologies for Dihydroergosine Tartrate and Derivatives

Strategies for Dihydroergosine (B1247665) Synthesis

The synthesis of dihydroergosine typically begins with the modification of precursor ergot alkaloids. Key strategies include the hydrogenation of lysergic acid derivatives and the utilization of other ergot alkaloid precursors.

Hydrogenation of Lysergic Acid Derivatives and Related Compounds

A primary route to dihydroergoline structures is the hydrogenation of the C9-C10 double bond in lysergic acid and its derivatives. karger.comwikipedia.org This reaction is generally stereoselective, yielding dihydro derivatives with a trans configuration of the C and D rings when starting from lysergic acid derivatives. mdma.ch The hydrogenation can often be achieved under atmospheric pressure. mdma.ch In contrast, the hydrogenation of isolysergic acid derivatives requires higher pressure and results in a mixture of both trans (ergoline-I) and cis (ergoline-II) dihydro products. mdma.ch The ratio of these isomers can be influenced by the specific reaction conditions. mdma.ch

Dihydrolysergic acid, a key precursor for many pharmaceuticals, can be produced by the hydrogenation of lysergic acid. nih.govijraset.com Similarly, dihydrolysergol, an intermediate for other therapeutic alkaloids, is synthesized by the hydrogenation of lysergol (B1675761) or elymoclavine. mdma.ch

Table 1: Hydrogenation of Ergot Alkaloid Precursors

| Precursor | Hydrogenation Product | Key Features |

|---|---|---|

| Lysergic Acid Derivatives | Dihydrolysergic Acid Derivatives | Stereoselective, trans C/D ring junction mdma.ch |

| Isolysergic Acid Derivatives | Mixture of trans and cis Dihydro Derivatives | Requires higher pressure mdma.ch |

| Lysergol/Elymoclavine | Dihydrolysergol | Intermediate for other alkaloids mdma.ch |

| Ergotamine | Dihydroergotamine (B1670595) | Used therapeutically karger.com |

Synthesis from other Ergot Alkaloid Precursors

Dihydroergosine is a naturally occurring dihydroergopeptine produced by the fungus Claviceps africana. nih.gov Its biosynthesis involves the precursor dihydrolysergic acid (DHLA). nih.govresearchgate.net The biosynthetic pathway to DHLA differs from that of lysergic acid (LA) at a critical step involving the enzyme EasA, which leads to the formation of festuclavine (B1196704) (with a saturated D ring) instead of agroclavine (B1664434) (with an unsaturated D ring). nih.govscispace.comwvu.edu Festuclavine is then oxidized to DHLA. nih.govresearchgate.net

In a laboratory setting, dihydroergine, which can be obtained by the partial hydrolysis of dihydroergopeptines, serves as a precursor for the synthesis of other derivatives like metergoline. mdma.ch The industrial production of ergot alkaloids often relies on fermentation to produce key intermediates like lysergic acid, which is then chemically modified. mdma.ch For instance, ergotamine tartrate was first isolated and marketed, and it can be used as a starting material for further syntheses. nih.gov

Enantioselective Synthesis Approaches

The chirality of ergot alkaloids is crucial for their biological activity. nih.govnih.gov Therefore, enantioselective synthesis is a major focus in this field, employing chiral catalysts and auxiliaries to control the stereochemistry of the products.

Chiral Catalyst Applications in Ergot Alkaloid Synthesis

The development of enantioselective total syntheses of ergot alkaloids has seen the application of various chiral catalysts. For example, the synthesis of (+)-lysergic acid has been achieved using methods that create the C5 stereogenic center through the transfer of axial chirality from an allene (B1206475) intermediate, catalyzed by palladium(0). researchgate.net Other approaches have utilized rhodium(II) catalysts with sterically hindered amino acid ligands for asymmetric cyclopropanation reactions in the synthesis of related clavine alkaloids. thieme-connect.de

While direct catalytic asymmetric synthesis of the entire dihydroergosine molecule is complex, the principles are applied to the synthesis of key chiral building blocks. For instance, Zr-catalyzed asymmetric carboalumination of alkenes (ZACA) has been used for the enantioselective synthesis of chiral alcohols, a strategy that could be adapted for intermediates in ergot alkaloid synthesis. nih.gov

Utilization of Tartrate as a Chiral Auxiliary in Related Synthetic Pathways

Tartaric acid is a readily available chiral molecule and its use as a chiral auxiliary is a well-established strategy in asymmetric synthesis. In the context of ergot alkaloids, tartrate salts are commonly formed for purification and handling, such as with ergotamine tartrate. nih.govtuwien.at While direct use as a synthetic auxiliary to guide stereoselective reactions in the core synthesis of the ergoline (B1233604) skeleton is less commonly detailed in the provided sources, the principle of using chiral auxiliaries is relevant. For example, in one approach to (+)-lysergic acid, a key intermediate was obtained by crystallization with a chiral auxiliary. nih.gov Another strategy involves the amidation of racemic methyl lysergates with a chiral amino alcohol like L-alaninol to create diastereomeric isomers that can then be separated. pitt.edu This highlights the use of chiral molecules to resolve racemic mixtures, a related concept to the use of chiral auxiliaries.

Derivatization Strategies for Dihydroergosine Analogues

Derivatization is a key strategy to modify the properties of a lead compound, and various methods are employed to create analogues of dihydroergosine with potentially improved characteristics. These strategies often involve reactions at the functional groups present in the ergoline skeleton. nih.govxjtu.edu.cn

Acylation and alkylation reactions can be used to synthesize derivatives with altered pharmacological properties. smolecule.com For instance, N-acylureas derived from 9,10-dihydrolysergic acid, such as cabergoline, are potent prolactin inhibitors. ijraset.com The synthesis of such derivatives often starts from key precursors like 9,10-dihydrolysergic acid or 9,10-dihydrolysergol. ijraset.com Chemical derivatization is also a crucial tool in the analytical determination of these compounds, often employed to improve their detection by techniques like LC-MS/MS. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dihydroergosine tartrate |

| Lysergic acid |

| Isolysergic acid |

| Dihydrolysergic acid |

| Dihydrolysergol |

| Pergolide |

| Elymoclavine |

| Erginine |

| Metergoline |

| Dihydroergine |

| Nicergoline |

| Ergometrine |

| Methylergometrine |

| Methysergide |

| Ergotamine |

| Ergotoxine |

| Dihydroergotamine |

| Dihydroergotoxine (B79615) |

| Festuclavine |

| Agroclavine |

| L-alaninol |

Structural Modifications for Research Purposes

The investigation of dihydroergosine and its potential applications necessitates the exploration of its structure-activity relationships. This is often achieved through targeted structural modifications. The foundational structure of dihydroergosine is built upon a dihydrolysergic acid (DHLA) moiety, which distinguishes it from many other common ergot alkaloids like ergotamine that are derived from lysergic acid (LA). wiley.comresearchgate.net The key difference is the saturation of the C9-C10 double bond in the D-ring of the ergoline skeleton. mdpi.comnih.gov This seemingly minor structural variance between DHLA and LA can lead to significantly different biological activities. researchgate.net

Research into modifying dihydroergosine often begins at the biosynthetic level. A critical area of study involves understanding and manipulating the production of its precursor, DHLA. researchgate.net The biosynthesis of ergot alkaloids diverges at the intermediate chanoclavine-I aldehyde. mdpi.com The fate of this intermediate is determined by the enzyme EasA, which exists in two distinct forms: an isomerase that leads to the production of agroclavine and subsequently lysergic acid, and a reductase that facilitates the pathway toward festuclavine and ultimately dihydrolysergic acid. researchgate.netmdpi.com This enzymatic difference represents a critical control point. Scientific strategies have been proposed to produce DHLA in more easily manageable model fungi by genetically modifying them to express the reductase form of EasA, thereby creating a sustainable scaffold for further chemical synthesis. researchgate.net

Beyond biosynthetic manipulation, standard chemical reactions typical for ergoline derivatives can be applied to create novel compounds for research. smolecule.com These methods allow for the systematic alteration of the molecule's functional groups to probe their influence on biological interactions. Key strategies include:

Acylation and Alkylation: These reactions can be used to synthesize derivatives with potentially altered pharmacological properties by modifying reactive sites on the molecule. smolecule.com

Oxidation: Controlled oxidation can introduce new functional groups, further diversifying the chemical space of dihydroergosine derivatives. smolecule.com

These modifications are instrumental in developing molecular probes to study receptor binding and functional activity, particularly within the serotonergic system where ergot alkaloids are known to interact. smolecule.comirb.hr

Table 1: Comparison of Core Scaffolds for Ergot Alkaloid Synthesis

| Feature | Lysergic Acid (LA) | Dihydrolysergic Acid (DHLA) |

| Core Structure | Ergoline | Dihydroergoline |

| Key Distinction | Unsaturated C9-C10 double bond mdpi.comnih.gov | Saturated C9-C10 single bond researchgate.netmdpi.com |

| Biosynthetic Enzyme | EasA (Isomerase form) researchgate.netmdpi.com | EasA (Reductase form) researchgate.netmdpi.com |

| Primary Natural Source | Claviceps purpurea nih.gov | Claviceps africana mdpi.comresearchgate.net |

| Resulting Alkaloid Class | Ergopeptines (e.g., Ergotamine) | Dihydroergopeptines (e.g., Dihydroergosine) |

Semi-synthetic Derivatives and their Synthesis

Semi-synthesis is a powerful strategy in medicinal chemistry that utilizes complex, naturally occurring molecules as starting points for chemical modification. nih.gov This approach leverages the intricate and often difficult-to-replicate stereochemistry of a natural product, like dihydroergosine, to create novel derivatives with potentially enhanced or different therapeutic properties. nih.govmdpi.com For the dihydroergosine family, the essential chemical scaffold is dihydrolysergic acid (DHLA). researchgate.net Much as lysergic acid is hydrolyzed from natural ergot alkaloids to serve as a versatile starting material for numerous pharmaceuticals, DHLA provides the foundation for semi-synthetic dihydro-alkaloids. wiley.com

The natural synthesis of dihydroergosine involves the complex enzymatic linkage of DHLA to a tripeptide chain, forming a dihydroergopeptine. mdpi.com Semi-synthetic approaches can target either the DHLA core or the appended peptide moiety. The development of hybrid molecules, where two or more distinct pharmacophores are combined, is a modern strategy to create multi-target drugs. nih.gov

A prominent example of a semi-synthetic derivative from this biosynthetic family is Pergolide. While not derived directly from dihydroergosine, its synthesis starts from dihydrolysergol, a pathway intermediate that also stems from the reduction of chanoclavine-I aldehyde. mdpi.comscribd.com Dihydrolysergol is then subjected to further chemical modifications, including hydrogenation, to produce the final compound. scribd.com This illustrates how intermediates in the natural biosynthetic pathway of dihydroergosine serve as valuable precursors for creating new chemical entities.

The general synthetic strategies that can be applied to create semi-synthetic derivatives from a dihydroergosine or DHLA scaffold are varied and allow for extensive chemical exploration.

Table 2: General Strategies for Semi-synthesis of Dihydroergosine Derivatives

| Synthetic Strategy | Description | Potential Outcome |

| Amide Coupling | Modifying or replacing the natural tripeptide chain with different amino acids or peptide fragments. | Alteration of receptor binding specificity and potency. |

| Esterification | Reaction at the carboxylic acid group of the DHLA scaffold (if isolated) or other available hydroxyl groups. mdpi.com | Changes in solubility, lipophilicity, and pharmacokinetic profile. |

| Alkylation | Introduction of alkyl groups at specific nitrogen atoms within the ergoline ring system. smolecule.com | Modification of agonist/antagonist activity at target receptors. |

| Hybrid Molecule Synthesis | Covalently linking the DHLA scaffold to another pharmacologically active molecule (e.g., an α-lipoic acid derivative). nih.govmdpi.com | Creation of multi-target agents for complex diseases. |

Preclinical Pharmacological Research of Dihydroergosine Tartrate

In Vitro Pharmacological Investigations

In vitro studies have been fundamental in characterizing the intricate interactions of dihydroergotamine (B1670595) at the receptor and molecular level. These investigations have revealed a broad spectrum of activity across several key receptor families involved in neurotransmission.

Receptor Binding Affinities and Selectivity Studies

Radioligand binding assays and functional screens have demonstrated that dihydroergotamine interacts with a variety of receptors, including those for serotonin (B10506), dopamine (B1211576), and noradrenaline. researchgate.net This broad receptor profile distinguishes it from more selective compounds and underlies its diverse pharmacological effects. nih.govnih.gov

Dihydroergotamine exhibits significant activity at adrenergic receptors (adrenoceptors), a major class of monoaminergic receptors. It has a high affinity for alpha-adrenoceptors in the central nervous system and displays potent alpha-adrenergic antagonist activity. nih.govnih.govnih.govresearchgate.netresearchgate.net Functional assays have further specified its activity at various subtypes. For instance, DHE at a concentration of 10 μM demonstrated agonist activity at α-adrenergic2B receptors, while showing antagonist activity at α-adrenergic1B, α-adrenergic2A, and α-adrenergic2C receptors. frontiersin.org

Table 1: Dihydroergotamine (DHE) Activity at Adrenergic Receptors

| Receptor Subtype | Activity (at 10 μM DHE) | Source |

|---|---|---|

| α-adrenergic1B | Antagonist | frontiersin.org |

| α-adrenergic2A | Antagonist | frontiersin.org |

| α-adrenergic2B | Agonist | frontiersin.org |

| α-adrenergic2C | Antagonist | frontiersin.org |

The interaction of dihydroergotamine with serotonin (5-hydroxytryptamine, 5-HT) receptors is a cornerstone of its pharmacology. It is a potent agonist at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. nih.govnih.govfrontiersin.org The affinity for 5-HT1B and 5-HT1D receptors is considered particularly relevant to its therapeutic action. nih.gov Molecular dynamics simulations indicate that while both DHE and ergotamine bind effectively to the 5-HT1B receptor, DHE is approximately 10-fold less potent. drugbank.comnih.gov

Functional assays reveal a complex pattern of modulation across the 5-HT receptor family. DHE shows agonist activity at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT5A receptors. frontiersin.org Conversely, it acts as an antagonist at the 5-HT1F receptor. frontiersin.org Notably, radioligand binding assays have shown an absence of DHE binding at the 5-HT3 receptor at concentrations up to 300 nM. frontiersin.org

Table 2: Dihydroergotamine (DHE) Activity at Serotonin (5-HT) Receptors

| Receptor Subtype | Activity (at 10 μM DHE) | Binding Affinity (IC50) | Source |

|---|---|---|---|

| 5-HT1A | Agonist | Not Reported | frontiersin.org |

| 5-HT1B | Agonist | 0.58 nM | frontiersin.org |

| 5-HT1D | Agonist | Not Reported | frontiersin.org |

| 5-HT1F | Antagonist | 149 nM | frontiersin.org |

| 5-HT2A | Agonist | Not Reported | frontiersin.org |

| 5-HT2C | Agonist | Not Reported | frontiersin.org |

| 5-HT3 | No Binding | >300 nM | frontiersin.org |

| 5-HT5A | Agonist | Not Reported | frontiersin.org |

Table 3: Dihydroergotamine (DHE) Activity at Dopamine (D) Receptors

| Receptor Subtype | Activity (at 10 μM DHE) | Binding Affinity (IC50) | Source |

|---|---|---|---|

| D1 | Antagonist | Not Reported | frontiersin.org |

| D2 | Agonist | 0.47 nM | frontiersin.org |

| D3 | Antagonist | Not Reported | frontiersin.org |

| D4 | Antagonist | Not Reported | frontiersin.org |

| D5 | Agonist | 370 nM | frontiersin.org |

Cellular and Molecular Mechanism Elucidation in Preclinical Models

Beyond direct receptor binding, research suggests that dihydroergotamine's actions may involve the inhibition of neurogenic inflammation and neuronal transmission. nih.gov Studies on its metabolism have revealed that the primary metabolite, 8'-hydroxy-dihydroergotamine, is pharmacologically active. Receptor binding studies performed with mammalian brain preparations showed that this metabolite had IC50 values at six different monoaminergic binding sites that were similar to those of the parent dihydroergotamine compound. nih.gov This indicates that the active principle consists of at least both dihydroergotamine and its 8'-hydroxy derivative, which contributes to the compound's long duration of action. nih.govnih.gov

Ex Vivo Pharmacological Studies in Tissue Preparations

Ex vivo studies using isolated tissue preparations have provided further insight into the functional consequences of dihydroergotamine's receptor interactions. In one key study using a pithed rat model, researchers investigated the effect of DHE on the vasodepressor sensory calcitonin gene-related peptide (CGRP) outflow. nih.gov Electrical stimulation of the sensory outflow in this model produces frequency-dependent decreases in diastolic blood pressure. nih.gov The study found that dihydroergotamine significantly inhibited these vasodepressor responses. Further pharmacological investigation revealed that this inhibitory effect was mediated through the prejunctional activation of both α2-adrenoceptors and 5-HT1 receptors, demonstrating a functional link between DHE's receptor profile and its influence on neurovascular transmission. nih.gov

Mechanistic Insights from Preclinical Models

Preclinical research has been fundamental in elucidating the complex pharmacological profile of Dihydroergosine (B1247665) tartrate. Insights from various in vitro and in vivo models have revealed that its therapeutic effects stem from a multi-faceted mechanism of action, primarily involving interactions with several neurotransmitter receptor systems. nih.gov Dihydroergotamine (DHE), the active moiety of Dihydroergosine tartrate, shares structural similarities with serotonergic, dopaminergic, and adrenergic neurotransmitters, allowing it to exert wide-ranging physiological effects. nih.govresearchgate.net

The principal mechanism identified in preclinical studies is DHE's potent agonist activity at serotonin (5-hydroxytryptamine) 5-HT1B and 5-HT1D receptors. nih.govresearchgate.net Activation of 5-HT1B receptors located on the smooth muscle of cranial blood vessels is understood to cause vasoconstriction. drugbank.com This counteracts the vasodilation that is characteristic of a migraine attack. drugbank.com Simultaneously, agonist activity at 5-HT1D receptors on sensory nerve endings within the trigeminal system inhibits the release of pro-inflammatory neuropeptides. nih.govdrugbank.com

Table 1: Receptor Interaction Profile of Dihydroergotamine in Preclinical Models

| Receptor Target | Pharmacological Action | Potential Mechanistic Outcome |

| 5-HT1B | Agonist | Vasoconstriction of dilated cranial blood vessels. researchgate.netdrugbank.com |

| 5-HT1D | Agonist | Inhibition of trigeminal neurotransmission and neuropeptide release. nih.govresearchgate.net |

| 5-HT1F | Agonist | Decreased afferent signaling to trigeminal sensory neurons. drugbank.com |

| Alpha-Adrenergic Receptors | Potent Antagonist | Contributes to vascular effects. nih.govresearchgate.net |

| Dopamine Receptors (D2L, D3) | Binding/Agonist | Modulation of central nervous system pathways. researchgate.net |

In vitro studies using animal tissues have provided direct evidence of Dihydroergotamine's vascular effects. One key study monitored tension isometrically on spiral strips isolated from canine saphenous and femoral veins. nih.gov In this model, Dihydroergotamine was shown to elicit a significant increase in venous tension. nih.gov A critical finding from this research was the persistent nature of the venoconstriction, which lasted for several hours even after the compound was washed out from the bathing solution. nih.gov This suggests a sustained duration of action at the tissue level.

Table 2: Summary of Key Findings from an In Vitro Vascular Model

| Preclinical Model | Compound Tested | Key Mechanistic Finding | Source |

| Isolated Canine Saphenous and Femoral Veins | Dihydroergotamine | Induced a sustained venoconstriction that persisted for several hours after drug removal from the bathing solution. | nih.gov |

Structure Activity Relationship Sar Studies of Dihydroergosine Tartrate and Analogues

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches

Qualitative and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical connection between the chemical structure of a compound and its biological activity. creative-proteomics.com These approaches are instrumental in drug discovery for designing and screening virtual chemical libraries to identify promising new compounds. creative-proteomics.comtarosdiscovery.com

In the context of dihydroergosine (B1247665) and its analogues, QSAR models help predict their biological activity based on molecular descriptors. creative-proteomics.com These models can accelerate the drug development process by prioritizing compounds for synthesis and testing, thereby reducing costs and time. creative-proteomics.comtarosdiscovery.com The fundamental principle is that similar molecules are likely to exhibit similar biological activities. collaborativedrug.com By analyzing these relationships, researchers can identify the functional groups that contribute to the desired pharmacological effects. creative-proteomics.com

For instance, a study on various ergot alkaloid derivatives, including dihydroergosine, ranked their potencies for displacing radioligands from D2 and D3 dopamine (B1211576) receptors. nih.gov This type of data is crucial for building QSAR models that can guide the synthesis of new derivatives with optimized receptor binding affinities. creative-proteomics.comnih.gov

Identification of Key Structural Determinants for Pharmacological Activities

The pharmacological profile of dihydroergosine and other ergot alkaloids is determined by specific structural features that govern their interaction with various receptors. davidmoore.org.uknih.gov The tetracyclic ergoline (B1233604) nucleus is the core structure responsible for the broad spectrum of activities, including interactions with dopaminergic, serotonergic, and adrenergic receptors. chimia.chdavidmoore.org.uk The nature and orientation of the substituent at the C-8 position and modifications to the ergoline ring system are key determinants of the pharmacological profile. nih.govnih.gov

Small modifications to the ergoline structure can lead to significant changes in affinity and intrinsic activity at different receptors. nih.gov For example, the peptide side chain at C-8 in ergopeptines like dihydroergosine plays a crucial role in their receptor interactions. nih.gov The amino acid composition of this side chain influences the compound's selectivity and potency. davidmoore.org.uknih.gov

Studies have shown that small amide derivatives of lysergic acid tend to be selective 5-HT antagonists, while ergotamine-like alkaloids with a peptide side chain are often less selective, showing affinity for both α-adrenergic and tryptaminergic receptors. davidmoore.org.uk The introduction of a methyl group at the N-1 position can decrease affinity for catecholamine receptors and increase selectivity for tryptaminergic receptors. davidmoore.org.uk

Impact of Dihydrogenation on Ergot Alkaloid Activity

The dihydrogenation of the C9-C10 double bond in the D-ring of the ergoline nucleus is a significant structural modification that distinguishes dihydroergosine from its unsaturated counterparts like ergotamine. nih.govnih.gov This change has a profound impact on the pharmacological properties of the molecule. nih.gov

Generally, dihydrogenated derivatives like dihydroergotamine (B1670595) (DHE) and dihydroergosine exhibit fewer and less intense agonistic actions compared to the parent alkaloids. davidmoore.org.uknih.gov For example, DHE is a less potent arterial vasoconstrictor than ergotamine. nih.govnih.gov This reduction in vasoconstrictor activity makes the dihydrogenated compounds potentially safer for certain therapeutic applications. nih.gov

Hydrogenation can also alter receptor selectivity. For instance, the hydrogenation of 9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8β-carboxamide (LEK 8842) attenuated its potency and intrinsic activity at alpha-adrenoceptors and eliminated its 5-HT2 receptor agonistic activity. nih.gov However, the introduction of a bromine atom at position 2 in conjunction with hydrogenation can yield derivatives with different activity profiles. nih.govnih.gov

A study on the dopaminergic activity of various ergot alkaloid derivatives, including dihydroergosine, found that selective hydrogenation of the 9,10-double bond did not drastically change the binding parameters for D2 and D3 dopamine receptors. nih.govkarger.com This suggests that the impact of dihydrogenation can be receptor-specific.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of ergot alkaloids. numberanalytics.comlibretexts.org The complex structure of these compounds, with multiple chiral centers, gives rise to various stereoisomers, each potentially having a distinct pharmacological profile. google.comresearchgate.net

The configuration at the C-8 position is particularly important. nih.govnih.gov Ergot alkaloids can exist as C-8-R-isomers (R-epimers) and C-8-S-isomers (S-epimers), and these two forms can interconvert. nih.gov Biological systems, particularly receptors and enzymes, are chiral and can differentiate between these stereoisomers, leading to differences in binding affinity and efficacy. libretexts.org For example, one enantiomer of a drug might be therapeutic while the other could be inactive or even toxic. numberanalytics.comlibretexts.org

A study investigating the dopaminergic activity of dihydroergosine and its C-8 epimer, dihydroergosinine, revealed stereoselectivity at dopamine receptors. nih.govkarger.com An alpha-configuration at position 8 combined with hydrogenation of the Δ-9,10-double bond in dihydroergosinine significantly decreased its affinity for both D2 and D3 receptors compared to dihydroergosine, which has a beta-configuration at C-8. nih.govkarger.com This highlights the importance of the spatial orientation of the substituent at this position for receptor interaction.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for complex molecules like dihydroergosine tartrate. nih.govuneb.brkallipos.gr These methods allow researchers to visualize and analyze the three-dimensional structures of ligands and their target receptors, providing insights into the molecular basis of their interactions. nih.govscielo.br

Molecular docking is a key technique used to predict the preferred binding orientation of a ligand within the active site of a receptor. nih.govuneb.breuropeanreview.org By simulating the interaction between dihydroergosine analogues and their target receptors (e.g., dopamine, serotonin (B10506), or adrenergic receptors), researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com This information is invaluable for designing new derivatives with improved affinity and selectivity. nih.govnih.gov

These computational approaches are often used in conjunction with experimental data to build and refine SAR models. tarosdiscovery.com For example, molecular docking studies can help to rationalize the observed biological activities of a series of compounds and guide the next cycle of synthesis and testing. nih.govfrontiersin.org This iterative process of design, synthesis, and evaluation, supported by computational modeling, accelerates the optimization of lead compounds into potential drug candidates. creative-proteomics.com

Preclinical Drug Metabolism and Pharmacokinetics Dmpk of Dihydroergosine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies are essential for characterizing how a biological system processes a pharmaceutical compound. nih.govbioivt.com For dihydroergosine (B1247665), preclinical investigations have utilized radiolabeled compounds to trace its journey through the body.

Pharmacokinetic studies in animal models, such as rats, are crucial for determining key parameters that describe a drug's behavior over time. mdpi.com Research on ³H-Dihydroergosine in Wistar rats revealed that the compound is rapidly cleared from the central compartment following both intravenous and oral administration. researchgate.net The biological half-life during the elimination phase was found to be approximately 13.6 hours for both application routes. researchgate.net

Key pharmacokinetic parameters calculated from an open two-compartment model in rats are detailed below. researchgate.net

| Parameter | Value | Unit | Description |

| t½ (Elimination Half-life) | 13.6 | hours | The time required for the concentration of the drug in the body to be reduced by half. researchgate.net |

| Vc (Volume of Central Compartment) | 3.075 | L/kg | The apparent volume of the highly perfused tissues and blood where the drug initially distributes. researchgate.net |

| Vdβ (Volume of Distribution at Beta Phase) | 30.75 | L/kg | The apparent volume into which the drug distributes during the elimination phase, indicating the extent of tissue distribution. researchgate.net |

The volume of distribution provides insight into how extensively a drug disseminates into tissues throughout the body. nih.gov For dihydroergosine, the volume of distribution (Vdβ) in rats was determined to be 30.75 L/kg. researchgate.net This large value suggests that the compound distributes extensively into biological tissues outside of the central circulatory system. researchgate.net

To understand how dihydroergosine is cleared from the body, studies in rats have measured the concentration of its radiolabeled form in plasma, bile, urine, and feces. researchgate.net While specific quantitative data for dihydroergosine's excretion routes are not detailed in the available literature, studies on structurally similar ergot alkaloids, such as dihydroergotamine (B1670595), have shown that biliary excretion is the predominant pathway for the elimination of radioactivity in rats. nih.gov Following hepatic metabolism, biliary excretion is the main elimination route for ergotamine and its metabolites, accounting for a significant portion of the absorbed dose. researchgate.net Urinary elimination is generally a minor pathway for these compounds. researchgate.net

Metabolic Pathways and metabolite Identification

Identifying metabolic pathways is critical for understanding the transformation of a drug within the body and for assessing the potential activity or toxicity of its metabolites. admescope.comevotec.com This process often involves in vitro studies using liver preparations before moving to in vivo animal and human studies. evotec.com

While specific metabolite identification studies for dihydroergosine are not extensively published, research on the closely related compound mixture, dihydroergotoxine (B79615), provides significant insights. Studies using rat and bovine liver microsomes identified the major metabolites of dihydroergotoxine's components (dihydroergocornine, dihydroergocryptine, and dihydroergocristine) as their hydroxylated derivatives. nih.gov For example, hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine were identified based on molecular mass measurements. nih.gov This suggests that hydroxylation is a primary metabolic pathway for dihydrogenated ergot alkaloids. Further studies on dihydroergotamine have also pointed to hydroxylation as a key metabolic step. researchgate.net

Hepatic microsomal preparations are subcellular fractions isolated from liver tissue that contain a high concentration of drug-metabolizing enzymes. news-medical.netnih.gov These preparations, particularly the cytochrome P450 (CYP450) enzyme system found within them, are a standard and essential in vitro tool for investigating the metabolic fate of new drug candidates. news-medical.netgpnotebook.com

In preclinical research, incubating a compound with liver microsomes from different species (e.g., rat, bovine, human) helps to identify metabolites and potential differences in metabolic profiles across species. evotec.comnih.gov Studies on dihydroergotoxine successfully used rat and bovine liver microsomes to identify major hydroxy-metabolites. nih.gov The CYP3A4 isoenzyme, in particular, has been identified as the key enzyme subfamily involved in the formation of these hydroxylated derivatives for related ergot alkaloids. researchgate.net Using these in vitro systems is a crucial step in predicting human metabolism and ensuring that preclinical toxicology species have been exposed to the same metabolites that may be formed in humans. admescope.comevotec.com

Pharmacokinetic Modeling in Preclinical Systems

The preclinical pharmacokinetic profile of dihydroergosine has been characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. Such studies are foundational for predicting the compound's behavior in humans. Research involving radiolabeled dihydroergosine (³H-Dihydroergosine) in Wistar rats has been instrumental in developing a pharmacokinetic model for this compound. researchgate.net

Two-Compartment Model Analysis

The pharmacokinetics of dihydroergosine in preclinical studies, specifically in Wistar rats, have been described using an open two-compartment model. researchgate.netresearchgate.net This model conceptualizes the body as consisting of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). researchgate.netepa.gov Following administration, the drug distributes from the central to the peripheral compartment and is subsequently eliminated from the central compartment. researchgate.netepa.gov

In a study where Wistar rats received intravenous doses of ³H-Dihydroergosine, the compound was observed to be rapidly lost from the central compartment. researchgate.net The analysis yielded specific rate constants for the distribution and elimination phases, which are key parameters in a two-compartment model. researchgate.net The distribution rate constant (α) was determined to be 0.889 h⁻¹, and the elimination rate constant (β) was 0.722 h⁻¹. researchgate.net

Further characterization of the two-compartment model for dihydroergosine in rats included the determination of the volume of the central compartment (Vc) and the volume of distribution at steady state (Vdβ). The Vc was calculated to be 3.075 L/kg, while the Vdβ was found to be 30.75 L/kg. researchgate.net The use of analog-hybrid simulation has been noted as an effective tool for modeling the pharmacokinetic data of dihydroergosine, taking into account phenomena like enterohepatic cycling and incomplete absorption. nih.gov

Table 1: Two-Compartment Model Parameters for ³H-Dihydroergosine in Wistar Rats

| Parameter | Value | Unit |

|---|---|---|

| Distribution Rate Constant (α) | 0.889 | h⁻¹ |

| Elimination Rate Constant (β) | 0.722 | h⁻¹ |

| Volume of Central Compartment (Vc) | 3.075 | L/kg |

| Volume of Distribution (Vdβ) | 30.75 | L/kg |

Data derived from a study in Wistar rats following intravenous administration of ³H-Dihydroergosine. researchgate.net

Biological Half-Life Determination

The biological half-life (t½) is a critical pharmacokinetic parameter that indicates the time required for the concentration of a drug in the body to be reduced by half. In preclinical studies with ³H-Dihydroergosine in Wistar rats, the biological half-life was determined during the elimination phase. researchgate.net

Following both intravenous and oral administration, the biological half-life in the elimination phase was found to be nearly identical, calculated at approximately 13.6 hours. researchgate.net This relatively long half-life is a significant characteristic of the compound's pharmacokinetic profile in this preclinical model. researchgate.net For comparison, studies in healthy human volunteers have shown a shorter biological half-life in the elimination phase, which was approximately 8.35 hours after oral administration and 8.84 hours after intravenous administration. researchgate.net

Table 2: Biological Half-Life of Dihydroergosine in Preclinical and Clinical Systems

| System | Route of Administration | Biological Half-Life (t½) (hours) |

|---|---|---|

| Preclinical (Wistar Rats) | Intravenous & Oral | ~13.6 |

| Clinical (Healthy Volunteers) | Oral | 8.35 ± 1.87 |

| Clinical (Healthy Volunteers) | Intravenous | 8.84 ± 3.64 |

Data sourced from preclinical studies in rats and clinical studies in humans. researchgate.net

Analytical Methodologies for Dihydroergosine and Ergot Alkaloids in Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of ergot alkaloids. researchgate.net Techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are widely employed. mdpi.com The selection of a specific chromatographic method often depends on the matrix's complexity, the required sensitivity, and the analytical objective, whether it be for screening or precise quantification.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for the determination of individual ergot alkaloids. researchgate.net It offers high specificity, allowing for the separation of various alkaloids, including their dihydro derivatives and epimers. researchgate.net Common stationary phases include C8 and C18 columns, which are used in reversed-phase chromatography. nih.govresearchgate.net

Fluorescence Detection (FLD)

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Ergotamine | Animal Feedstuff | 3.23 | 6.53 | N/A | icm.edu.pl |

| Ergocristine | Animal Feedstuff | 11.78 | 13.06 | N/A | icm.edu.pl |

| 12 Ergot Alkaloids | Compound Feed | N/A | N/A | 85.2 - 117.8 | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for ergot alkaloid analysis due to its superior sensitivity and specificity. nih.govresearchgate.net These methods allow for the unequivocal identification and quantification of a wide range of alkaloids, even at very low concentrations. nih.govresearchgate.net

LC-MS/MS is particularly valuable for complex matrices like food and feed, as it can minimize interferences. researchgate.netwaters.com The technique is capable of detecting and quantifying the six major ergot alkaloids and their epimers, which is crucial for regulatory purposes. restek.com Research has shown that LC-MS/MS can achieve very low limits of detection, often in the range of 0.02–1.20 µg/kg. mdpi.com The development of methods using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis has streamlined the workflow for various cereal-based products. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm). mdpi.com When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful tool for the rapid and sensitive determination of ergot alkaloids. bohrium.com

A validated UHPLC-MS/MS method for analyzing the six major ergot alkaloids and their epimers in cereal-based baby food demonstrated the ability to reliably detect individual alkaloids at levels as low as 0.5 ng/g. nih.govresearchgate.net This high sensitivity is critical for protecting vulnerable populations. nih.gov The use of alkaline mobile phases in some UHPLC methods can improve peak shapes and enhance sensitivity in the mass spectrometer. nih.gov

| Technique | Analytes | Matrix | Detection Limit | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | 6 major EAs + epimers | Cereal-based baby food | 0.5 ng/g | nih.govresearchgate.net |

| LC-MS/MS | Various EAs | General | 0.02–1.20 µg/kg | mdpi.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the screening and semi-quantitative analysis of ergot alkaloids. researchgate.netnih.gov These methods are relatively simple and cost-effective. pakbs.org For qualitative analysis, a simple extraction with methanol (B129727) is often sufficient to prepare the sample. unodc.org

HPTLC, in particular, offers better separation efficiency and sensitivity compared to conventional TLC. pakbs.org It can be used with fluorescence detection (HPTLC-FLD) for enhanced sensitivity. nih.gov A planar solid-phase extraction (pSPE) method coupled with fluorescence detection has been developed for the rapid screening of total ergot alkaloids in rye flour. uni-hohenheim.de This method focuses all alkaloids into a single sharp zone, separating them from matrix components, allowing for a sum determination. uni-hohenheim.de Furthermore, coupling HPTLC with mass spectrometry (HPTLC-MS) allows for the rapid identification of the alkaloid composition directly from the plate. uni-hohenheim.de

| Technique | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|

| HPTLC | Ethyl acetate (B1210297): methanol: ammonia (B1221849) (90:15:1) | UV lamp | Separation of ergot alkaloid components | pakbs.org |

| pSPE-FLD | Methanol | Fluorescence scan (254/>400nm) | Screening of total EAs in rye flour | uni-hohenheim.de |

| HPTLC-MS | Methanol | ESI(+)MS | Identification of EA composition | uni-hohenheim.de |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Direct analysis of ergot alkaloids by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. mdpi.comresearchgate.net However, GC-MS can be effectively used for the analysis of ergot alkaloids after a derivatization step. nih.gov This process involves chemically modifying the alkaloids to increase their volatility and thermal stability.

For example, lysergic acid amides can be analyzed after derivatization with agents like trifluoroacetic anhydride (B1165640) to form trifluoroacetyl (TFA) derivatives. nih.gov GC-MS has also been used to confirm the identity of alkaloids in food analysis and to estimate ergot contamination by measuring characteristic marker compounds. researchgate.net

Electrophoretic Methods

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide array of molecules, including pharmaceuticals and natural toxins like ergot alkaloids. bio-rad.comclinicallab.com Its advantages include high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.comeuropeanpharmaceuticalreview.com CE separates molecules based on their charge, size, and hydrophobicity as they migrate through a narrow, buffer-filled fused silica (B1680970) capillary under the influence of a high-voltage electric field. clinicallab.com

Capillary Zone Electrophoresis (CZE), the simplest and most widely used mode of CE, separates ionized compounds based on differences in their electrophoretic mobility. europeanpharmaceuticalreview.comunl.edu CZE has been successfully applied to the analysis of ergot alkaloids and their isomers. For instance, researchers have utilized CZE for the determination of various ergot alkaloids and their epimers by incorporating β- and γ-cyclodextrins into the phosphate (B84403) buffer (pH 2.5), which act as chiral selectors to improve separation. bio-rad.commdpi.com Good, albeit limited, separation of a number of alkaloids was achieved using this method with a fused-silica capillary and a high voltage of 25 kV. mdpi.com CZE has also been employed to quantify lysergic acid, iso-lysergic acid, and paspalic acid in reaction mixtures, demonstrating its utility in monitoring chemical and biotechnological processes. mdpi.comnih.gov

To enhance the sensitivity of CE methods, which can be a limitation, pre-concentration techniques are often employed. One such technique is cloud-point extraction (CPE), which has been combined with CZE-UV for the analysis of ergotamine and ergonovine in cereal samples. mdpi.com This combination resulted in a significant improvement in sensitivity, achieving a pre-concentration factor of 22. mdpi.com Detection in CE analysis of ergot alkaloids is commonly performed using ultraviolet (UV) or fluorescence detectors, with the latter offering greater specificity and sensitivity for naturally fluorescent alkaloids. mdpi.commdpi.com

Immunochemical Assays for Research Applications

Immunochemical methods, which are based on the specific binding between an antigen (the target molecule) and an antibody, offer a different approach for the detection of ergot alkaloids. agrilife.org These assays are known for being rapid and cost-effective, making them suitable for screening large numbers of samples. mdpi.comwur.nl

Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunochemical technique used for the detection of ergot alkaloids. mdpi.comumanitoba.ca This method relies on antibodies designed to bind to the ergot alkaloid structure, and the resulting complex is detected via an enzyme-catalyzed color change. mdpi.com ELISA is particularly useful as a screening tool in a diagnostic setting or for high-throughput analysis because it does not require sophisticated or expensive analytical equipment. wur.nlnih.gov

Despite their advantages in speed and cost, ELISA methods have notable limitations in research applications. A primary issue is their lack of specificity for individual ergot alkaloids; they typically provide a measure of the total ergot alkaloid content rather than quantifying specific compounds. mdpi.comnih.gov The accuracy of ELISA can be affected by the cross-reactivity of the antibodies. Antibodies are often raised against the lysergic acid moiety, which is the common structural backbone of these alkaloids. mdpi.comagrilife.org However, the large peptide side groups on many ergopeptine alkaloids, such as ergocristine, ergocornine, and ergotamine tartrate, can sterically hinder the antibody from binding effectively. wur.nlnih.gov This can lead to an underestimation of the total alkaloid content. Conversely, some ELISA kits may be sensitive to other ergot alkaloids not covered by specific regulations, potentially leading to an overestimation. wur.nl

Studies comparing ELISA results with those from more specific and accurate methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have shown variable correlations. umanitoba.caiftevent.org While one study reported a high correlation coefficient for ergot alkaloid concentrations up to 400 µg/kg in wheat, it also noted a systematic under-reporting by the ELISA method. umanitoba.caiftevent.org Another study found that the ratio of concentrations determined by ELISA versus HPLC varied inconsistently across different sample types. nih.gov These findings underscore that while ELISA is a valuable tool for rapid, qualitative screening (presence/absence), it is not suitable for confirmatory analysis or precise quantification of individual alkaloids. mdpi.comwur.nl

Table 1: Research Findings on ELISA for Ergot Alkaloid Detection

| Parameter | Research Finding | Source(s) |

|---|---|---|

| Principle | Based on antibody-antigen interaction; detects total ergot alkaloid content. | mdpi.commdpi.com |

| Application | Rapid, inexpensive screening for large sample numbers; not for confirmatory analysis. | mdpi.comwur.nl |

| Specificity | Not specific for individual alkaloids. Binding can be hindered for large molecules like ergotamine. | mdpi.comwur.nlnih.gov |

| Cross-Reactivity | Antibodies often target the lysergic acid structure, leading to varied reactivity with different alkaloids. | mdpi.comagrilife.orgwur.nl |

| Accuracy | Results can differ significantly and inconsistently when compared to HPLC or LC-MS/MS methods. | umanitoba.canih.goviftevent.org |

| Variability | Commercial kits can show strong variations in results depending on the matrix and extraction protocol. | wur.nl |

Sample Preparation and Extraction Procedures for Biological and Complex Matrices

Effective sample preparation is a critical step for the accurate analysis of ergot alkaloids, as it involves isolating the target analytes from the complex sample matrix and removing interfering substances. mdpi.com This pre-treatment is necessary to improve analytical sensitivity and prevent contamination of the analytical instruments. mdpi.com

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the solvent. gazi.edu.trajgreenchem.com This method is considered a "green" technology because it reduces the use of hazardous organic solvents. gazi.edu.trajgreenchem.commdpi.com The properties of a supercritical fluid can be manipulated by changing pressure and temperature, allowing for selective extraction. ajgreenchem.com

While SFE offers advantages like reduced solvent residue and suitability for heat-sensitive compounds, its application to ergot alkaloid analysis has been limited. ajgreenchem.comnih.gov The primary reasons cited are the high cost of the equipment and potential for significant matrix effects. nih.gov However, research has shown that the selectivity of SFE can be enhanced by using polar co-solvents, such as alcohols, along with supercritical CO2. gazi.edu.tr This modification can increase the polarity of the fluid, improving its ability to extract alkaloids. gazi.edu.tr One study demonstrated that an SFE process using a mixture of supercritical CO2, isopropanol, and diethylamine (B46881) resulted in a significantly higher yield and selectivity for alkaloids compared to traditional extraction methods. gazi.edu.tr

Solid-Phase Extraction (SPE) is a widely used clean-up technique for purifying extracts before analysis. mdpi.comuky.edu The method involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The ergot alkaloids are selectively retained on the sorbent while interferences are washed away. The purified alkaloids are then eluted with a different solvent. mdpi.com A variety of SPE cartridges are available for ergot alkaloid analysis, including those with C18 reversed-phase, strong cation exchange (SCX), and polymeric sorbents. mdpi.commdpi.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a preferred procedure for the extraction and clean-up of ergot alkaloids from various complex matrices, such as cereals and animal feed. mdpi.commdpi.comoregonstate.edu The standard QuEChERS process involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation and remove water. mdpi.comnih.gov This is followed by a clean-up step using dispersive SPE (d-SPE), where the extract is mixed with a small amount of sorbent material to remove remaining interferences. nih.gov

Numerous studies have demonstrated the effectiveness of QuEChERS for ergot alkaloid analysis, often showing satisfactory recoveries and good reproducibility. mdpi.comoregonstate.edunih.gov For instance, a QuEChERS-based method was optimized for the extraction of ergovaline (B115165) from tall fescue, yielding recoveries between 91% and 101%. oregonstate.edu Another study comparing different extraction techniques for 32 mycotoxins in barley found that a modified QuEChERS procedure provided satisfactory recoveries (over 60%) for most analytes and was noted for its speed and low cost. mdpi.com The choice of extraction solvent and pH is crucial; alkaline conditions are often preferred as they keep the alkaloids in their non-protonated form, facilitating their migration into the organic solvent and minimizing epimerization. nih.gov

Table 2: Comparison of Extraction and Clean-up Methodologies for Ergot Alkaloids

| Methodology | Principle | Key Research Findings | Source(s) |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 (often with a co-solvent) for extraction. | Considered a green technique. Limited use for ergot alkaloids due to cost and matrix effects, but co-solvents can improve yield and selectivity. | gazi.edu.trajgreenchem.comnih.gov |

| Solid-Phase Extraction (SPE) | A clean-up technique using sorbent cartridges (e.g., C18, SCX) to purify extracts. | Commonly used after initial solvent extraction to remove interferences. Essential for achieving accurate quantification. | mdpi.commdpi.comresearchgate.net |

| QuEChERS | A two-step method: 1) Salting-out extraction with a solvent (e.g., acetonitrile). 2) Dispersive SPE (d-SPE) for clean-up. | Widely adopted for its speed, low cost, and effectiveness. Recoveries for ergot alkaloids range from 60% to over 90%. Minimizes epimerization under alkaline conditions. | mdpi.comoregonstate.edunih.govnih.gov |

Solid-Liquid Extraction (SLE)

Solid-liquid extraction (SLE) is a foundational and widely employed technique for the initial isolation of ergot alkaloids, including dihydroergosine (B1247665), from various solid matrices such as cereal grains, flour, and animal feed. researchgate.netmdpi.comresearchgate.net The principle of SLE involves the use of a liquid solvent or a mixture of solvents to selectively dissolve the target analytes from the solid sample material. mdpi.com The choice of extraction solvent is a critical parameter that significantly influences the efficiency and selectivity of the extraction process. mdpi.comfrontiersin.org

Historically, and continuing in current research, solvent systems for ergot alkaloid extraction are typically categorized as either alkaline or acidic. researchgate.netmdpi.com Alkaline extraction methods often utilize non-polar organic solvents like dichloromethane (B109758) or ethyl acetate in combination with an alkaline substance such as aqueous ammonia. researchgate.netgoogle.com Conversely, acidic extraction procedures commonly employ polar solvents like acetonitrile (B52724) or methanol, often mixed with a dilute acid or buffer to maintain a low pH. researchgate.netmdpi.comnih.gov For instance, a study on the simultaneous determination of multiple mycotoxins in barley used an SLE method with an extraction solvent composed of acetonitrile, water, and acetic acid (79:20:1 v/v/v). nih.gov Another approach for extracting ergot alkaloids from wheat involved using acetonitrile and formic acid. nih.gov

The selection between acidic and alkaline conditions can impact the stability of ergot alkaloids, particularly concerning epimerization—the interconversion between the biologically active "-ine" forms and their less active "-inine" epimers. acs.org To minimize this conversion during sample preparation, which is crucial for accurate quantification of individual epimers, some methods have been developed that avoid harsh pH conditions. acs.orgnih.gov

Following the initial extraction, a clean-up step is often necessary to remove interfering compounds from the matrix, which could otherwise affect the subsequent analysis. mdpi.com Techniques such as solid-phase extraction (SPE) are frequently used for this purpose. mdpi.comnih.govnih.gov One innovative approach utilized a sodium-neutralized strong cation exchange (Na+-SCX) solid-phase extraction method to quantify 12 priority ergot alkaloids, which helped to minimize epimerization. acs.orgnih.gov

Advanced Detection and Quantification Techniques

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry has emerged as a powerful tool for the analysis of ergot alkaloids, offering high-resolution and accurate-mass (HRAM) capabilities that significantly enhance the selectivity and sensitivity of detection. nih.govthermofisher.com This technology, often coupled with ultra-high-performance liquid chromatography (UHPLC), provides robust and sensitive analysis, making it suitable for complex matrices like food and feed. nih.govnih.govmdpi.com

The core of the Orbitrap analyzer is an outer barrel-like electrode and a coaxial inner spindle-like electrode, where ions are radially trapped. nih.gov The mass-to-charge ratio (m/z) of the ions is determined by their axial oscillation frequency, which is independent of their initial energy or spatial distribution. nih.gov This principle allows for exceptionally high mass resolution (up to 150,000 FWHM or more) and mass accuracy (typically in the sub-ppm to low ppm range). thermofisher.comnih.gov These features are critical for distinguishing between compounds with very similar masses and for confirming the elemental composition of detected analytes. nih.gov

In the context of ergot alkaloid analysis, Orbitrap MS has been applied in multi-mycotoxin methods, allowing for the simultaneous screening of a wide range of contaminants. mdpi.com For example, a study comparing different extraction methods for 32 mycotoxins in barley, including four ergot alkaloids, utilized UHPLC-Orbitrap mass spectrometry for analysis. nih.govmdpi.com Another recent study optimized a screening method for total ergot alkaloids in wheat extracts by transforming them into a single compound for analysis by high-resolution Orbitrap MS. nih.gov This method demonstrated high sensitivity and accurate mass measurements, with limits of detection and quantitation reported at 0.43 and 1.30 μg LSA/kg of wheat, respectively. nih.gov

The high resolving power of Orbitrap technology is also beneficial for addressing challenges such as epimerization, as it can help to differentiate between the R- and S-epimers which can impact the mass spectra. nih.gov The technology's ability to provide sub-1 ppm mass accuracy aids in the confident identification of compounds. nih.gov

Chemiluminescence Detection

Chemiluminescence (CL) detection offers a highly sensitive alternative for the quantification of alkaloids, including those from the ergot family. rsc.orgnih.govresearchgate.net This technique is based on the measurement of light emitted from a chemical reaction. rsc.org For alkaloids, CL is often achieved through their oxidation, which generates an electronically excited product that emits light upon returning to its ground state. tandfonline.comrsc.org The intensity of the emitted light is directly proportional to the concentration of the analyte, allowing for quantitative analysis. tandfonline.com

Several reagent systems have been explored for the chemiluminescent determination of alkaloids. Acidic potassium permanganate (B83412) and tris(2,2'-bipyridyl)ruthenium(II) are two such reagents that have shown remarkable sensitivity and complementary selectivity for many alkaloids. nih.gov A method for determining cinchona alkaloids, for instance, used their oxidation by potassium permanganate to generate a weak but measurable chemiluminescent signal. rsc.org The linear range for quinine, quinidine, and cinchonine (B1669041) was found to be 1.0 × 10⁻⁷ to 8.0 × 10⁻⁵ g/mL, with detection limits around 3.0 × 10⁻⁸ g/mL. rsc.org Another study reported a sensitive CL method for cinchona alkaloids based on their reaction with cerium(IV) and sulphide, achieving a detection limit of 1×10⁻⁸ g/ml for quinine. tandfonline.com

Flow-injection analysis (FIA) is often coupled with CL detection to create automated and rapid analytical systems. researchgate.netrsc.org A study on ergotamine tartrate developed an FIA-direct chemiluminescence method based on its oxidation by potassium hexacyanoferrate(III) in an alkaline medium. researchgate.net Theoretical calculations in this study also predicted that various other ergot alkaloids would exhibit chemiluminescent behavior. researchgate.net

While highly sensitive, a limitation of some CL methods is a lack of specificity, as different compounds can produce similar light-emitting reactions. acs.org However, when coupled with separation techniques like capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC), the selectivity can be significantly improved, allowing for the analysis of complex samples. rsc.orgnih.gov For example, a CE-CL method was successfully used to screen for antioxidants in alkaloid natural products. rsc.org

Method Validation and Performance Characteristics in Research Settings

Linearity, Reproducibility, and Limits of Detection

Reproducibility refers to the precision of the method when performed under different conditions (e.g., by different analysts, on different days, or with different equipment). nih.gov It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov For an HPLC-FLD method, the reproducibility was found to be satisfactory with CV values ranging from 2.2% to 12.4%. nih.gov An inter-day precision of <24% RSD was reported for a UHPLC-MS/MS method for ergot epimers in wheat. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov These values are crucial for ensuring the method's sensitivity is adequate for regulatory or research purposes. nih.gov A validated UHPLC-MS/MS method for ergot epimers reported instrumental LODs ranging from 0.00893 to 0.225 µg/kg and instrumental LOQs from 0.0295 to 0.744 µg/kg. nih.gov An HPLC-FLD method for five ergot alkaloids had LODs in the range of 3.23 to 6.53 µg/kg and LOQs from 11.78 to 13.06 µg/kg. nih.gov

| Parameter | Method | Analyte(s) | Finding | Citation |

| Linearity (R²) | UHPLC-MS/MS | 12 Ergot Epimers | > 0.99 | nih.gov |

| Linearity (R²) | HPLC-FLD | 5 Ergot Alkaloids | 0.985 - 0.996 | nih.govicm.edu.pl |

| Reproducibility (CV) | HPLC-FLD | 12 Ergot Alkaloids | 2.2% - 12.4% | nih.gov |

| Reproducibility (RSD) | UHPLC-MS/MS | 12 Ergot Epimers | <24% (inter-day) | nih.gov |

| LOD | UHPLC-MS/MS | 12 Ergot Epimers | 0.00893 - 0.225 µg/kg | nih.gov |

| LOQ | UHPLC-MS/MS | 12 Ergot Epimers | 0.0295 - 0.744 µg/kg | nih.gov |

| LOD | HPLC-FLD | 5 Ergot Alkaloids | 3.23 - 6.53 µg/kg | nih.gov |

| LOQ | HPLC-FLD | 5 Ergot Alkaloids | 11.78 - 13.06 µg/kg | nih.gov |

Epimer-Specific Quantification Considerations

A significant challenge in the analysis of ergot alkaloids is the potential for epimerization, the interconversion between the C-8 R-isomers (-ine forms) and the C-8 S-isomers (-inine forms). mdpi.comnih.gov This process can be influenced by factors such as pH, solvent type, temperature, and light. mdpi.comacs.orgnih.gov Since the two epimers often exhibit different biological activities, their separate and accurate quantification is crucial. nih.gov

Analytical methods must be designed to minimize epimerization during sample preparation to reflect the true distribution of epimers in the original sample. acs.orgnih.gov This often involves avoiding strongly acidic or alkaline conditions and using aprotic solvents like acetonitrile over protic solvents like methanol, where epimerization rates are higher. acs.org Some methods have been specifically developed to address this, such as an SPE method using a sodium-neutralized strong cation exchange resin, which was shown to prevent epimerization for at least 96 hours. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Dihydroergosine Tartrate

Development of Novel Dihydroergosine (B1247665) Derivatives with Targeted Preclinical Activities

The development of novel derivatives of dihydroergosine with targeted preclinical activities is a promising area of research. scispace.com The inherent polypharmacology of ergot alkaloids presents both a challenge and an opportunity for medicinal chemists. researchgate.net By strategically modifying the core ergoline (B1233604) structure, researchers aim to enhance affinity for specific receptor subtypes while minimizing off-target effects. This approach could lead to the development of new chemical entities with improved therapeutic indices for a range of disorders.

Recent efforts in the broader field of ergot alkaloid chemistry have demonstrated the feasibility of synthesizing novel derivatives with potent biological activities. For instance, the synthesis of new dipeptide derivatives from related natural products has yielded compounds with significant antitumor activities against various cancer cell lines. nih.gov Similarly, novel ferrocenic derivatives of steroidal drugs have shown enhanced anti-proliferative and anti-inflammatory properties compared to their parent compounds. nih.gov These examples underscore the potential for creating dihydroergosine derivatives with tailored preclinical profiles, such as enhanced neuroprotective, anti-migraine, or anti-proliferative effects.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the dihydroergosine scaffold to elucidate the structural requirements for selective interaction with specific receptors. nih.gov

Targeted Synthesis: The design and synthesis of derivatives aimed at specific therapeutic targets, informed by an understanding of the pathophysiology of the target disease.

High-Throughput Screening: The use of automated screening platforms to evaluate large libraries of novel dihydroergosine derivatives for desired biological activities.

Integration of Advanced Computational Modeling for Drug Design and Optimization

Advanced computational modeling is becoming an indispensable tool in drug discovery and development, and its application to dihydroergosine tartrate research holds significant promise. nih.gov Computational approaches can provide valuable insights into the molecular interactions between dihydroergosine and its biological targets, thereby guiding the design of novel derivatives with enhanced properties.

Conformational analysis, for example, can help researchers understand the three-dimensional structures of dihydroergosine and its epimers, which is crucial for predicting their binding affinities to various receptors. acs.org Molecular docking simulations can be employed to predict the binding modes of dihydroergosine derivatives within the active sites of their target proteins, allowing for the rational design of modifications that can improve potency and selectivity.

Key applications of computational modeling in this context include:

Virtual Screening: In silico screening of virtual libraries of dihydroergosine derivatives to identify candidates with a high probability of biological activity.

Pharmacophore Modeling: Identifying the essential structural features of dihydroergosine responsible for its pharmacological effects, which can then be used to design novel molecules with similar or improved activity.